molecular formula C16H19N3O2 B6720042 N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide

N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B6720042
M. Wt: 285.34 g/mol
InChI Key: BLTLMESKEMLKPH-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a propyl chain, and a pyrazine ring

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-10-19-15(11-18-12)16(20)17-8-4-6-13-5-3-7-14(9-13)21-2/h3,5,7,9-11H,4,6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLMESKEMLKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(3-methoxyphenyl)propylamine. This intermediate is then reacted with 5-methylpyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 3-(3-hydroxyphenyl)propyl-5-methylpyrazine-2-carboxamide.

    Reduction: Formation of N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-hydroxyphenyl)propyl]-5-methylpyrazine-2-carboxamide
  • N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-amine
  • 3-(3-methoxyphenyl)propylamine

Uniqueness

N-[3-(3-methoxyphenyl)propyl]-5-methylpyrazine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the pyrazine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

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